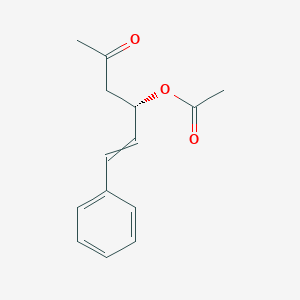
(3S)-5-Oxo-1-phenylhex-1-en-3-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-5-オキソ-1-フェニルヘクス-1-エン-3-イルアセテートは、フェニル基、ヘキセニル鎖、およびアセテートエステルを含む複雑な構造を持つ有機化合物です。
準備方法
合成経路と反応条件
(3S)-5-オキソ-1-フェニルヘクス-1-エン-3-イルアセテートの合成は、通常、多段階の有機反応を伴います。一般的な方法の1つには、適切なエノラートとのベンズアルデヒドのアルドール縮合があり、その後、アセチル化が行われてアセテート基が導入されます。反応条件では、通常、水酸化ナトリウムまたはtert-ブトキシドカリウムなどの塩基が必要となり、アセチル化ステップでは、ピリジンなどの触媒の存在下で無水酢酸または塩化アセチルが使用される場合があります。
工業生産方法
この化合物の工業生産では、同様の合成経路が使用されますが、より大規模に行われます。連続フロー反応器と自動化システムの使用により、生産プロセスの効率と収率を向上させることができます。さらに、蒸留、結晶化、クロマトグラフィーなどの精製技術が用いられて、目的の純度の化合物が得られます。
化学反応解析
反応の種類
(3S)-5-オキソ-1-フェニルヘクス-1-エン-3-イルアセテートは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は酸化されて対応するカルボン酸またはケトンを生成できます。
還元: 還元反応により、ケトン基をアルコールに変換できます。
置換: アセテート基は、求核置換反応によって他の官能基に置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。
還元: 水素化ホウ素ナトリウム (NaBH4) または水素化リチウムアルミニウム (LiAlH4) などの還元剤が使用されます。
置換: 水酸化物イオン (OH-) やアミンなどの求核剤を使用して、アセテート基を置換できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化ではカルボン酸が生成される場合があり、還元ではアルコールが生成される場合があります。
科学研究の応用
(3S)-5-オキソ-1-フェニルヘクス-1-エン-3-イルアセテートは、いくつかの科学研究に適用されています。
化学: 有機合成における構成要素として、およびさまざまな化学反応における試薬として使用されます。
生物学: この化合物は、抗菌活性や抗炎症活性などの潜在的な生物活性について研究されています。
医学: 医薬品の中間体または有効成分としての可能性を探る研究が進行中です。
産業: ファインケミカル、香料、香味料の製造に使用されます。
化学反応の分析
Types of Reactions
(3S)-5-Oxo-1-phenylhex-1-en-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to replace the acetate group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
(3S)-5-Oxo-1-phenylhex-1-en-3-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals, fragrances, and flavoring agents.
作用機序
(3S)-5-オキソ-1-フェニルヘクス-1-エン-3-イルアセテートの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、その構造と官能基に応じて、酵素阻害剤または受容体アゴニスト/アンタゴニストとして作用する可能性があります。生物学的巨大分子との結合親和性と相互作用に関する詳細な研究は、その効果を理解するために不可欠です。
類似化合物の比較
類似化合物
- (3S)-5-オキソ-1-フェニルヘクス-1-エン-3-イルプロピオネート
- (3S)-5-オキソ-1-フェニルヘクス-1-エン-3-イルブチレート
- (3S)-5-オキソ-1-フェニルヘクス-1-エン-3-イルバレレート
独自性
(3S)-5-オキソ-1-フェニルヘクス-1-エン-3-イルアセテートは、特定のアセテートエステル基を持つことで独特です。この基は、アナログと比較して、明確な化学的特性と反応性を付与します。アセテート基の存在は、その溶解性、安定性、および他の分子との相互作用に影響を与え、さまざまな用途に役立つ化合物となります。
類似化合物との比較
Similar Compounds
- (3S)-5-Oxo-1-phenylhex-1-en-3-yl propionate
- (3S)-5-Oxo-1-phenylhex-1-en-3-yl butyrate
- (3S)-5-Oxo-1-phenylhex-1-en-3-yl valerate
Uniqueness
(3S)-5-Oxo-1-phenylhex-1-en-3-yl acetate is unique due to its specific acetate ester group, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of the acetate group influences its solubility, stability, and interaction with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
645401-51-0 |
|---|---|
分子式 |
C14H16O3 |
分子量 |
232.27 g/mol |
IUPAC名 |
[(3S)-5-oxo-1-phenylhex-1-en-3-yl] acetate |
InChI |
InChI=1S/C14H16O3/c1-11(15)10-14(17-12(2)16)9-8-13-6-4-3-5-7-13/h3-9,14H,10H2,1-2H3/t14-/m1/s1 |
InChIキー |
CHYBLOQHHJCKHA-CQSZACIVSA-N |
異性体SMILES |
CC(=O)C[C@@H](C=CC1=CC=CC=C1)OC(=O)C |
正規SMILES |
CC(=O)CC(C=CC1=CC=CC=C1)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Octadec-4-yn-1-yl)oxy]oxane](/img/structure/B12582202.png)
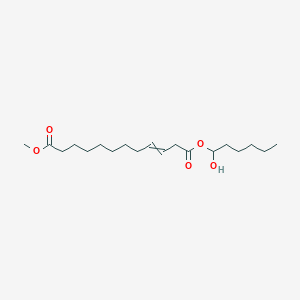
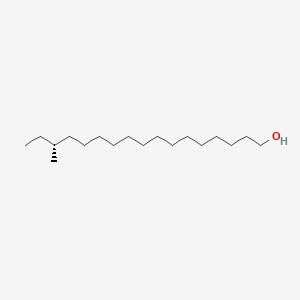
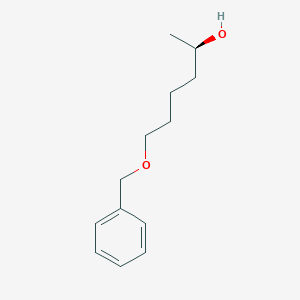
![2,3,6,7,10,11-Hexakis[2-(hexyloxy)ethoxy]triphenylene](/img/structure/B12582231.png)

![Acetamide,2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B12582237.png)

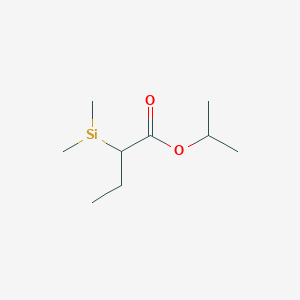
![Benzaldehyde, 4-[2-[5-(hydroxymethyl)-2-pyridinyl]ethoxy]-](/img/structure/B12582274.png)

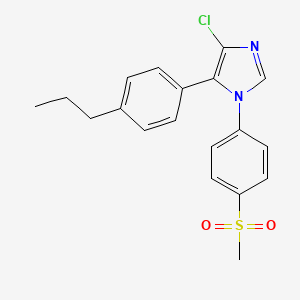
![2-[(3-Cyano-7-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12582293.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-fluoro-6-hydroxybenzamide](/img/structure/B12582294.png)
